![molecular formula C8H7NO3 B13062301 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out in toluene under reflux conditions, yielding the desired product .
Another method involves the use of phase-transfer catalysis conditions to obtain 6-Methyl derivatives. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with hydrazine in refluxing ethanol can produce the desired compound .
Industrial Production Methods
Industrial production of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Phase-transfer catalysis and thermolysis are key techniques that can be adapted for large-scale production.
化学反応の分析
Types of Reactions
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
- 6-Benzyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[3,2-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Uniqueness
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and fused ring system
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
6-methylfuro[2,3-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-9-3-2-5-4-6(8(10)11)12-7(5)9/h2-4H,1H3,(H,10,11) |
InChIキー |
HABGHUQVCWQNIK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1OC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


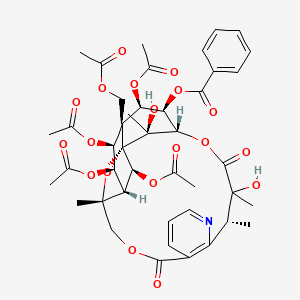
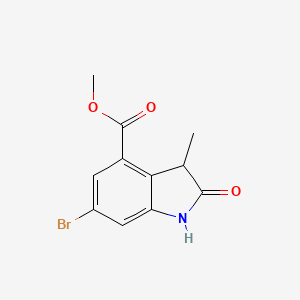
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
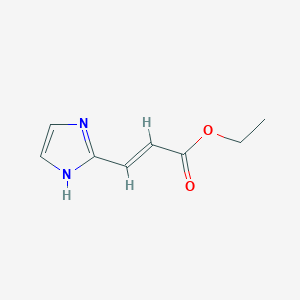

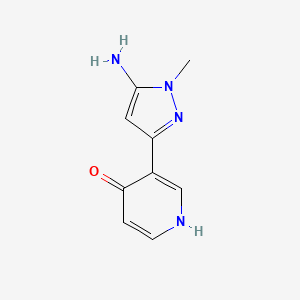
![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
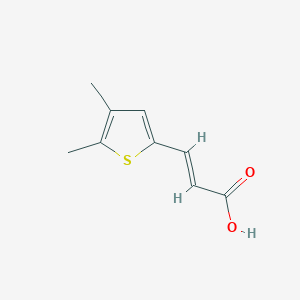
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)

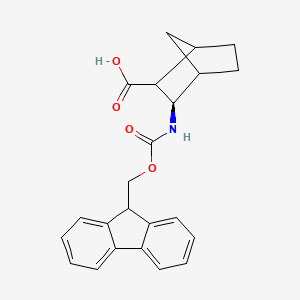
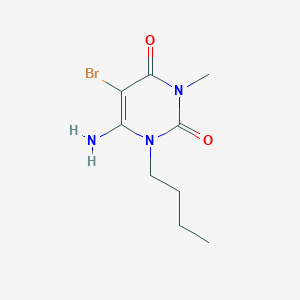
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
